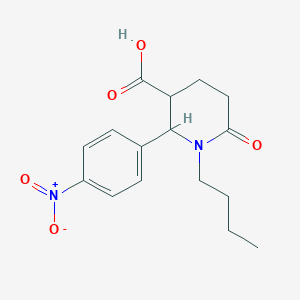

1-Butyl-2-(4-nitrophenyl)-6-oxo-3-piperidinecarboxylic acid

Description

1-Butyl-2-(4-nitrophenyl)-6-oxo-3-piperidinecarboxylic acid is a substituted piperidine derivative featuring a butyl chain at position 1, a 4-nitrophenyl group at position 2, and a carboxylic acid moiety at position 2. Piperidine derivatives are often studied for their pharmacological relevance, particularly in targeting enzymes or receptors due to their conformational flexibility and hydrogen-bonding capabilities .

Properties

IUPAC Name |

1-butyl-2-(4-nitrophenyl)-6-oxopiperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O5/c1-2-3-10-17-14(19)9-8-13(16(20)21)15(17)11-4-6-12(7-5-11)18(22)23/h4-7,13,15H,2-3,8-10H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIVUKYXJVZGOBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(C(CCC1=O)C(=O)O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>48.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49665701 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

. Industrial production methods may involve the use of phase-transfer catalysts and optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

1-Butyl-2-(4-nitrophenyl)-6-oxo-3-piperidinecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitrophenyl group can be reduced to an amino group under specific conditions.

Scientific Research Applications

1-Butyl-2-(4-nitrophenyl)-6-oxo-3-piperidinecarboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Butyl-2-(4-nitrophenyl)-6-oxo-3-piperidinecarboxylic acid involves its interaction with specific molecular targets. The nitrophenyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The piperidine ring may also play a role in binding to biological targets, affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

6-(4-Nitrophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic Acid

- Structure : Features a pyridine ring (unsaturated nitrogen-containing ring) instead of piperidine. The 4-nitrophenyl and carboxylic acid groups are retained at analogous positions.

- Molecular Weight : 260.205 g/mol (lower than the target compound due to the absence of a butyl group) .

- Key Differences : The pyridine ring’s aromaticity reduces conformational flexibility compared to the saturated piperidine ring in the target compound. This difference may influence binding affinity in biological systems.

2-(4-Chlorophenyl)-1-(1-ethylpropyl)-6-oxo-3-piperidinecarboxylic Acid

- Structure : Substitutes the butyl group with a branched 1-ethylpropyl chain and replaces the nitro group with chlorine.

- Commercial Availability: Sold by Santa Cruz Biotechnology (500 mg for $296), indicating research interest in halogenated analogs .

1-(1-Benzyl-4-piperidinyl)-2-phenyl-6-oxo-3-piperidinecarboxylic Acid

- Structure : Incorporates a benzyl group at position 1 and a phenyl group at position 2.

- Physical Properties : Melting point 214–216°C; purity >95% .

- Steric Impact : The benzyl group introduces steric bulk, which may hinder interactions with hydrophobic binding pockets compared to the target compound’s butyl chain.

1-Butyl-2-(2-methoxyphenyl)-6-oxopiperidine-3-carboxylic Acid

- Structure : Replaces the 4-nitrophenyl group with a 2-methoxyphenyl substituent.

- Molecular Weight : 305.37 g/mol (higher due to the methoxy group’s mass) .

- Functional Group Impact : The methoxy group is electron-donating, contrasting with the electron-withdrawing nitro group. This could affect solubility and metabolic stability.

Comparative Analysis Table

Research Implications

- Bioactivity : Nitro groups (as in the target compound) are often associated with antibacterial or antiparasitic activity, whereas methoxy or chloro groups may modulate toxicity or bioavailability .

- Synthetic Accessibility : The butyl chain in the target compound may enhance lipophilicity compared to benzyl or branched alkyl groups, influencing membrane permeability .

- Gaps in Data : Direct biological or pharmacokinetic studies for 1-butyl-2-(4-nitrophenyl)-6-oxo-3-piperidinecarboxylic acid are absent in the provided evidence, necessitating further experimental validation.

Biological Activity

1-Butyl-2-(4-nitrophenyl)-6-oxo-3-piperidinecarboxylic acid is a synthetic organic compound notable for its complex structure, which includes a piperidine ring, a nitrophenyl group, and a carboxylic acid functional group. Its molecular formula is with a molecular weight of approximately 274.32 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, particularly in antimicrobial and therapeutic applications.

Chemical Structure and Properties

The structure of 1-butyl-2-(4-nitrophenyl)-6-oxo-3-piperidinecarboxylic acid can be represented as follows:

Structural Features

| Feature | Description |

|---|---|

| Piperidine Ring | A six-membered ring containing one nitrogen atom. |

| Nitrophenyl Group | Contributes to the compound's reactivity and properties. |

| Carboxylic Acid Group | Suggests potential for various chemical reactions. |

Biological Activity

The biological activity of 1-butyl-2-(4-nitrophenyl)-6-oxo-3-piperidinecarboxylic acid has been explored in several studies, highlighting its potential in various therapeutic contexts.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. The presence of the nitrophenyl group is believed to enhance its interaction with microbial enzymes, leading to inhibition of growth.

The proposed mechanism involves the interaction of the nitrophenyl group with specific molecular targets, including enzymes and proteins involved in microbial metabolism. This interaction may inhibit their activity, thus exerting an antimicrobial effect.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Antimicrobial Study : A study conducted on various bacterial strains demonstrated that 1-butyl-2-(4-nitrophenyl)-6-oxo-3-piperidinecarboxylic acid showed effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.

- Therapeutic Potential : In vitro studies have suggested that the compound may possess anti-inflammatory properties, making it a candidate for further research in treating inflammatory diseases.

- Pharmacological Applications : The compound has been evaluated for its potential role as a therapeutic agent in neurological disorders due to its ability to cross the blood-brain barrier, attributed to its piperidine structure.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of 1-butyl-2-(4-nitrophenyl)-6-oxo-3-piperidinecarboxylic acid, it can be compared with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(4-Nitrophenyl)piperidin-4-one | Lacks carboxylic acid | Primarily used as an intermediate |

| (S)-6-Oxo-2-piperidinecarboxylic acid | Contains a piperidine ring | Known for synthesizing bioactive compounds |

| 1-(2-Phenylethyl)piperidine-3-carboxylic acid | Features phenethyl and carboxylic groups | Exhibits different pharmacological profiles |

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., butyl chain, nitrophenyl group) and piperidine ring conformation. Aromatic protons (δ 7.5–8.5 ppm) and carbonyl signals (δ 165–175 ppm) are diagnostic .

- X-ray Diffraction (XRD) : Resolves crystal packing and stereochemistry, critical for verifying the 3-piperidinecarboxylic acid configuration .

- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ at m/z 375.3) .

How can computational modeling (e.g., DFT, molecular dynamics) be integrated to predict reaction pathways or optimize synthesis conditions?

Q. Advanced Research Focus

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify low-energy pathways for nitrophenyl group introduction .

- Reaction Path Search Tools : Tools like GRRM or AFIR predict intermediates and side products, reducing experimental screening .

- Machine Learning : Train models on analogous compounds (e.g., –20) to predict solvent effects or catalytic activity .

What strategies resolve contradictions in solubility data obtained from different experimental setups?

Q. Advanced Research Focus

- Solvent Polarity Screening : Test solvents (e.g., DMSO, acetonitrile) at varying temperatures (25–50°C) to identify optimal dissolution conditions .

- Dynamic Light Scattering (DLS) : Detect aggregation states that may skew solubility measurements .

- Statistical Analysis : Apply ANOVA to isolate variables (e.g., pH, ionic strength) causing discrepancies .

How to design experiments to elucidate the compound's interaction mechanisms with biological targets (e.g., enzymes)?

Q. Advanced Research Focus

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) with immobilized enzyme targets .

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for ligand-enzyme interactions .

- Molecular Docking : Use AutoDock Vina to predict binding poses and guide mutagenesis studies .

What are the key considerations in selecting purification methods post-synthesis?

Q. Basic Research Focus

- Flash Chromatography : Ideal for separating polar byproducts (e.g., nitro derivatives) using silica gel and gradient elution (hexane:EtOAc) .

- Recrystallization : Use ethanol/water mixtures to enhance crystal purity .

- HPLC : Reverse-phase C18 columns resolve isomers or degradation products .

How to apply kinetic and thermodynamic analyses to understand degradation pathways under varying conditions?

Q. Advanced Research Focus

- Arrhenius Studies : Monitor degradation rates at 40–80°C to calculate activation energy (Ea) and predict shelf life .

- High-Resolution Mass Spectrometry (HRMS) : Identify degradation byproducts (e.g., decarboxylation or nitro group reduction) .

- Computational Degradation Modeling : Use software like Gaussian to simulate hydrolysis or photolysis pathways .

What are common pitfalls in interpreting mass spectrometry data for this compound, and how to mitigate them?

Q. Basic Research Focus

- Isotopic Peaks : The chlorine atom (if present in analogs) generates a [M+2]+ peak, which may be misassigned as impurities. Use isotopic pattern calculators .

- Adduct Formation : Sodium or potassium adducts ([M+Na]+/[M+K]+) complicate molecular ion identification. Add 0.1% formic acid to suppress adducts .

- In-source Fragmentation : Lower ESI voltages to prevent unintended cleavage of the piperidine ring .

What methodologies are recommended for comparative studies with structurally analogous compounds to establish SAR?

Q. Advanced Research Focus

- Systematic Substituent Variation : Modify the butyl chain length or nitrophenyl position (para vs. meta) and assay bioactivity .

- Free-Wilson Analysis : Quantify contributions of substituents to biological activity (e.g., IC₅₀ values) .

- Crystallographic Overlays : Compare 3D structures of analogs (e.g., ) to identify pharmacophore elements .

How to address discrepancies between theoretical (computational) and experimental spectroscopic data?

Q. Advanced Research Focus

- Solvent Effects in DFT : Include implicit solvent models (e.g., PCM) to better match experimental NMR shifts .

- Conformational Sampling : Use molecular dynamics (MD) simulations to account for flexible regions (e.g., butyl chain) .

- Experimental Validation : Re-measure under controlled conditions (e.g., deuterated solvents, standardized pH) to rule out artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.